3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride
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Overview
Description
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O and a molecular weight of 223.10 g/mol . It is characterized by the presence of a pyridine ring attached to an oxetane ring, which is further connected to an amine group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals.
Mechanism of Action
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with oxetane intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with an oxetane derivative in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug development.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)oxetan-3-amine: Similar in structure but with the pyridine ring attached at a different position.
3-(Pyridin-4-yl)oxetan-3-amine: Another structural isomer with the pyridine ring attached at the 4-position.
Uniqueness
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position-specific interactions and reactivity make it a valuable compound in various research applications .
Properties
IUPAC Name |
3-pyridin-3-yloxetan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;;/h1-4H,5-6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZZXQOIPLMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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